1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine-2,4(1H,3H)-dione, ethyl bromide, and fluorine sources.
Ethoxyethylation: The ethoxyethyl group can be introduced via nucleophilic substitution reactions using ethyl bromide and a suitable base.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its chemical structure and properties.
Hydrolysis: The ethoxyethyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding alcohols or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield new pyrimidine derivatives with different substituents, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrimidine derivatives.
Biological Studies: Researchers may study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The unique chemical properties of the compound may make it suitable for use in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The bromine and fluorine atoms, as well as the ethoxyethyl group, may play a role in modulating the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine derivative used as an anticancer agent.
1-(2-Bromoethyl)-5-fluorouracil: A related compound with similar substituents.
1-(2-Ethoxyethyl)-5-fluorouracil: Another related compound with an ethoxyethyl group.
Uniqueness
1-(2-Bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both bromine and ethoxyethyl groups on the pyrimidine ring. This combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
133625-56-6 |
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Molecular Formula |
C8H10BrFN2O3 |
Molecular Weight |
281.08 g/mol |
IUPAC Name |
1-(2-bromo-1-ethoxyethyl)-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10BrFN2O3/c1-2-15-6(3-9)12-4-5(10)7(13)11-8(12)14/h4,6H,2-3H2,1H3,(H,11,13,14) |
InChI Key |
BSHHLBDKZJYIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
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